4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride
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Overview
Description
“4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride” is a chemical compound with the CAS Number: 1269152-40-0 . It has a molecular weight of 336.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-methoxy-N-[2-(1-piperazinyl)ethyl]benzamide dihydrochloride . The InChI code is 1S/C14H21N3O2.2ClH/c1-19-13-4-2-12(3-5-13)14(18)16-8-11-17-9-6-15-7-10-17;;/h2-5,15H,6-11H2,1H3,(H,16,18);2*1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 336.26 . More detailed physical and chemical properties might be available in specialized chemical databases.Scientific Research Applications
Pharmacological Properties and Clinical Use
4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride, a derivative of metoclopramide, is known for its pharmacological properties and clinical use in gastro-intestinal diagnostics, and in treating various types of vomiting and a variety of functional and organic gastro-intestinal disorders. It assists in radiological identification of lesions in the small intestine, facilitates duodenal intubation and small intestine biopsy, eases emergency endoscopy in upper gastro-intestinal hemorrhage, and reduces post-operative vomiting and radiation sickness. Moreover, it may provide symptomatic relief in dyspepsia and possibly in vertigo, reflux esophagitis, and hiccups. The drug promotes gastric emptying prior to anaesthesia but its effects in healing gastric ulcer and preventing relapse of duodenal ulcer remain unproven. Its pharmacodynamic studies have established rapid effects on the motility of the gastro-intestinal tract after oral or intravenous administration, including improved resting tone of the oesophageal sphincter and accelerated gastric emptying. Metoclopramide's anti-emetic effects are attributed to its action as a central dopaminergic antagonist, blocking the chemoreceptor trigger zone for vomiting (Pinder et al., 2012).
Diagnostic Uses
In diagnostic radiology or cineradiology, metoclopramide, when given before a barium meal, provides excellent conditions for the diagnosis of lesions in the duodenum, jejunum, and ileum, and prevents vomiting of barium in nauseated patients. This application underscores the drug's utility in enhancing diagnostic accuracy and patient comfort during gastrointestinal imaging procedures. The dual action of metoclopramide in preventing emesis and accelerating gastric emptying has established its use in anaesthetic practice, especially in emergency anaesthesia, including during labour, where rapid clearance of gastric contents is required (Pinder et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a molecule that binds to another molecule, in this case, the D4 dopamine receptor. By binding to the receptor, this compound can influence the receptor’s activity and trigger a physiological response.
Biochemical Pathways
The interaction of this compound with the D4 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in various functions including motor control, reward, and several forms of memory. Changes in these pathways can have significant downstream effects on these functions.
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The binding of this compound to the D4 dopamine receptor can result in changes in neuronal activity and neurotransmission . This can lead to alterations in behaviors influenced by the dopaminergic system, such as mood and reward.
Properties
CAS No. |
1269152-40-0 |
---|---|
Molecular Formula |
C14H22ClN3O2 |
Molecular Weight |
299.79 g/mol |
IUPAC Name |
4-methoxy-N-(2-piperazin-1-ylethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-19-13-4-2-12(3-5-13)14(18)16-8-11-17-9-6-15-7-10-17;/h2-5,15H,6-11H2,1H3,(H,16,18);1H |
InChI Key |
QQMVJEOBFILQOH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2CCNCC2.Cl.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2CCNCC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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